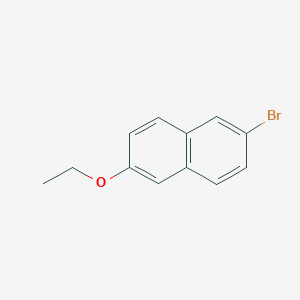

2-Bromo-6-ethoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVYIQCXQULCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284926 | |

| Record name | 2-bromo-6-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66217-19-4 | |

| Record name | 66217-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-6-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-ethoxynaphthalene chemical properties

An In-Depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a key aromatic organic compound characterized by a naphthalene core substituted with both a bromo and an ethoxy group. Its strategic importance in the chemical and pharmaceutical industries stems from its role as a versatile synthetic intermediate. The presence of the aryl bromide functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This reactivity, combined with the electronic properties imparted by the ethoxy group, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 66217-19-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁BrO | [1][3][4] |

| Molecular Weight | 251.12 g/mol | [1][3] |

| Appearance | Solid Chunks / Crystalline Solid | [5] |

| Melting Point | Data for the analogous 2-bromo-6-methoxynaphthalene is 106-109 °C. | [6] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, chloroform, and ether. | [7] |

| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br | [1][4] |

| InChI | InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3 | [4] |

| InChIKey | FXVYIQCXQULCKL-UHFFFAOYSA-N | [4][8] |

Note: Some physical properties like melting point are often reported for the closely related and more common intermediate, 2-bromo-6-methoxynaphthalene, and are provided here for reference.

Synthesis and Purification

The synthesis of substituted naphthalenes like this compound often involves a multi-step sequence starting from more readily available precursors such as β-naphthol or 2-methoxynaphthalene.[9][10][11] The general strategy involves the selective bromination of the naphthalene ring and subsequent etherification of a hydroxyl group, or vice-versa.

A common industrial approach for the related methoxy analog begins with β-naphthol, which undergoes bromination to form a 1,6-dibromo-2-naphthol intermediate.[9][12] This intermediate is then selectively reduced to remove the more reactive bromine at the 1-position, yielding 6-bromo-2-naphthol. The final step is an etherification reaction. For this compound, this would involve ethylation of the hydroxyl group.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic pathway.

Caption: Generalized synthetic pathway for this compound.

General Experimental Protocol for Ethylation

The final ethylation step is a classic Williamson ether synthesis. The choice of the ethylating agent and base is crucial for achieving a high yield while minimizing side reactions.

-

Reactant Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Deprotonation : Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents), to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic naphthoxide.

-

Ethylating Agent Addition : Slowly add an ethylating agent, for instance, ethyl bromide or diethyl sulfate (1.1-1.3 equivalents), to the reaction mixture.

-

Reaction : Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[9]

-

Work-up and Purification : After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, heptane) to yield the final product.[11]

Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-bromine bond. This aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[13][14] this compound can be efficiently coupled with various aryl, heteroaryl, or alkyl boronic acids or their esters to generate more complex biaryl structures or alkylated naphthalenes.[15][16][17]

The causality behind this reaction's success lies in the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical for stabilizing the catalytic species and promoting efficient turnover.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound is not an end-product itself but rather a critical precursor for high-value molecules.

-

Pharmaceutical Synthesis : Its most prominent application is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It is a direct precursor in some synthetic routes to Naproxen, a widely used medication.[12] It also serves as an intermediate for other pharmaceuticals like nabumetone and methallenestril.[9][12]

-

Materials Science : The naphthalene scaffold is a component of many organic electronic materials. Functionalized naphthalenes derived from this compound are used in the development of materials for Organic Light-Emitting Diodes (OLEDs), where they can serve as building blocks for emissive or charge-transporting layers.

-

Organic Building Block : Beyond specific applications, it serves as a versatile building block in synthetic chemistry. The ability to selectively functionalize the 2-position via cross-coupling allows for the systematic construction of a library of 2,6-disubstituted naphthalene derivatives for screening in drug discovery and materials science.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][8][18]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[18] If handling the solid material generates dust, a dust mask (e.g., N95) is recommended.[6]

-

Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][18] Avoid contact with skin and eyes.[19]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[5][18]

-

Peroxide Formation : Ethers, including ethoxynaphthalene derivatives, have the potential to form explosive peroxides upon exposure to air and light over time.[20][21] It is crucial to date containers upon receipt and upon opening.[21] Materials should be tested for peroxides if they are old or show signs of crystallization.

Conclusion

This compound is a synthetically valuable intermediate whose utility is anchored in the reactivity of its aryl bromide group. Its role in the synthesis of important pharmaceuticals and its potential in the development of advanced materials underscore its significance. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for its effective and safe use in research and development.

References

-

PubChem. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Penta Manufacturing Company. MATERIAL SAFETY DATA SHEET. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. [Link]

-

PubChemLite. This compound (C12H11BrO). [Link]

-

Organic Syntheses. 2-Bromo-6-methoxynaphthalene. [Link]

-

Drexel University. Standard Operating Procedures For Peroxide-Forming Chemicals. [Link]

-

University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Ethoxynaphthalene | C12H12O | CID 7129. [Link]

-

PubChem. N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | C40H64N2O4 | CID 90004. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Chemical-Suppliers.com. 6-Ethoxy-2-naphthylboronic acid | CAS 352525-98-5. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 66217-19-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [m.chemicalbook.com]

- 4. PubChemLite - this compound (C12H11BrO) [pubchemlite.lcsb.uni.lu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Brom-6-methoxynaphthalin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Ethoxynaphthalene [drugfuture.com]

- 8. 66217-19-4 | this compound - AiFChem [aifchem.com]

- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 11. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. chemimpex.com [chemimpex.com]

- 16. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 17. 6-Ethoxy-2-naphthylboronic acid | CAS 352525-98-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 18. fishersci.com [fishersci.com]

- 19. malvechem.com [malvechem.com]

- 20. drexel.edu [drexel.edu]

- 21. riskmanagement.nd.edu [riskmanagement.nd.edu]

An In-depth Technical Guide to 2-Bromo-6-ethoxynaphthalene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-6-ethoxynaphthalene

This compound (CAS No. 66217-19-4) is a key aromatic building block in the landscape of medicinal chemistry and organic synthesis.[1][2][3][4] Its strategic importance lies in the versatile reactivity of its bifunctional structure: the nucleophilic ethoxy group and the synthetically adaptable bromine atom on the naphthalene scaffold. This unique combination allows for precise molecular modifications, making it a valuable precursor in the synthesis of a range of pharmacologically active molecules. Notably, its analog, 2-bromo-6-methoxynaphthalene, is a well-established intermediate in the industrial production of the widely used non-steroidal anti-inflammatory drugs (NSAIDs) Naproxen and Nabumetone.[5][6] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in modern drug development, offering insights for researchers aiming to leverage its synthetic potential.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is fundamental for its effective use in research and development. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 66217-19-4 |

| Molecular Formula | C₁₂H₁₁BrO |

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-Ethoxy-2-bromonaphthalene, Naphthalene, 2-bromo-6-ethoxy- |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

Note: Specific physical properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically for each batch.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and a complex pattern of aromatic protons on the naphthalene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbons of the ethoxy group and the ten carbons of the naphthalene ring, with the carbon bearing the bromine atom shifted downfield.[1][7][12]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-O-C stretching of the ether linkage, C-H stretching of the aromatic and aliphatic groups, and C-Br stretching.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the formation of 2-ethoxynaphthalene via Williamson ether synthesis, followed by regioselective bromination. This approach is adapted from well-established industrial processes for the synthesis of the analogous 2-bromo-6-methoxynaphthalene.[6][13]

Step 1: Williamson Ether Synthesis of 2-Ethoxynaphthalene

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this step, 2-naphthol is deprotonated by a strong base to form the more nucleophilic 2-naphthoxide anion, which then undergoes an Sₙ2 reaction with an ethylating agent.[14]

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a slight molar excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution and stir until the 2-naphthol is completely dissolved and the sodium or potassium 2-naphthoxide salt is formed.

-

Ethylation: To the resulting solution, add a slight molar excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the crude 2-ethoxynaphthalene. Collect the solid product by vacuum filtration and wash it with a dilute aqueous base solution to remove any unreacted 2-naphthol, followed by washing with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.

Step 2: Bromination of 2-Ethoxynaphthalene

The second step involves the regioselective bromination of 2-ethoxynaphthalene to introduce a bromine atom at the 6-position of the naphthalene ring. The ethoxy group is an activating, ortho-, para-directing group; however, steric hindrance at the 1-position and electronic factors favor bromination at the 6-position.

-

Reaction Setup: In a reaction vessel protected from light, dissolve 2-ethoxynaphthalene in a suitable solvent, such as a chlorinated solvent like dichloromethane or acetic acid.[6][15]

-

Bromination: Cool the solution in an ice bath and slowly add a slight molar excess of bromine (Br₂) or another brominating agent like N-bromosuccinimide (NBS) portion-wise, while maintaining the low temperature.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a few hours. Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

Quenching and Work-up: Once the reaction is complete, quench the excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Isolation and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt like sodium sulfate. Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Caption: Bromination of 2-Ethoxynaphthalene.

Reactivity and Synthetic Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of substituted biaryl compounds.

-

Heck Reaction: This reaction involves the coupling of this compound with alkenes, providing a direct route to the synthesis of substituted naphthalenes with alkenyl side chains. The synthesis of Nabumetone, an NSAID, utilizes a Heck reaction with the analogous 2-bromo-6-methoxynaphthalene.[5]

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a crucial transformation for the synthesis of many nitrogen-containing bioactive molecules.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynyl-6-ethoxynaphthalenes, which are versatile intermediates for further transformations.

Caption: Key Cross-Coupling Reactions of this compound.

Relevance to Drug Action: Inhibition of the Cyclooxygenase (COX) Pathway

Derivatives of 2-alkoxynaphthalenes are renowned for their anti-inflammatory properties, which are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes. Understanding this pathway is crucial for the rational design of new drug candidates based on the this compound scaffold.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17][18][19] NSAIDs, such as Naproxen, exert their therapeutic effects by inhibiting these enzymes, thereby reducing the production of prostaglandins.[20] The active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid (6-MNA), is also a potent inhibitor of COX enzymes.[16][19]

Caption: Inhibition of the COX Pathway by NSAIDs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[2] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its straightforward two-step synthesis and the reactivity of its carbon-bromine bond in a variety of powerful cross-coupling reactions make it an attractive starting material for the creation of complex molecules. The proven success of its structural analogs in the development of widely used NSAIDs highlights the potential of the 6-alkoxy-2-bromonaphthalene scaffold. This technical guide provides a solid foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

-

ResearchGate. The cyclooxygenase (COX) pathway and prostaglandin E2 (PGE2) signaling. Available at: [Link]

-

ResearchGate. The cyclooxygenase pathway. The enzymes COX-1 and COX-2 initiate the... Available at: [Link]

-

ResearchGate. A simplified diagram of COX-1 and COX-2 active sites, showing the... Available at: [Link]

-

Frontiers Publishing Partnerships. Cyclooxygenase pathways. Available at: [Link]

-

National Center for Biotechnology Information. Naproxen - StatPearls. Available at: [Link]

-

PubChem. 2-Bromo-6-methoxynaphthalene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. Available at: [Link]

-

PubChemLite. 2-bromo-6-ethynylnaphthalene (C12H7Br). Available at: [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

European Patent Office. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChemLite. This compound (C12H11BrO). Available at: [Link]

-

SpectraBase. 2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

European Patent Office. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 66217-19-4 | this compound - AiFChem [aifchem.com]

- 3. PubChemLite - this compound (C12H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 7. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]

- 8. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR [m.chemicalbook.com]

- 9. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 12. 2-Ethoxynaphthalene(93-18-5) 13C NMR spectrum [chemicalbook.com]

- 13. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. frontierspartnerships.org [frontierspartnerships.org]

- 20. researchgate.net [researchgate.net]

synthesis of 2-Bromo-6-ethoxynaphthalene

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-ethoxynaphthalene

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and regioselective synthetic route to this compound. This compound and its structural analogs are valuable intermediates in the development of pharmaceuticals and advanced materials. The narrative emphasizes the strategic rationale behind the chosen synthetic pathway, detailing a two-stage process commencing from the readily available 2-naphthol. The core of this guide is a detailed exposition of the synthesis of the key intermediate, 6-bromo-2-naphthol, followed by its conversion to the target molecule via the Williamson ether synthesis. Each stage is presented with a self-validating, step-by-step experimental protocol, mechanistic insights, and critical analysis of experimental choices, designed for researchers, scientists, and professionals in drug development.

Strategic Synthesis Design: A Regiochemical Challenge

The synthesis of a disubstituted naphthalene, such as this compound, requires careful strategic planning to ensure precise control over the position of each functional group (regioselectivity). A preliminary retrosynthetic analysis presents two primary pathways:

-

Route A: Functionalization of the naphthalene core with the bromo group first, followed by the introduction of the ethoxy group. This would involve the ethoxylation of a bromo-substituted naphthol.

-

Route B: Introduction of the ethoxy group first, followed by bromination of the resulting 2-ethoxynaphthalene (also known as Nerolin II).

A critical evaluation of the directing effects of the substituents reveals a significant challenge with Route B. The ethoxy group (–OEt) is a powerful activating, ortho, para-directing group. In the case of 2-ethoxynaphthalene, electrophilic aromatic substitution, such as bromination, would predominantly occur at the C1 and C3 positions, which are ortho to the ethoxy group.[1] Directing a new substituent to the 6-position on the adjacent ring is not favored, leading to a mixture of undesired isomers and low yields of the target compound.

Therefore, Route A is the superior strategy. It leverages a multi-step process to install the bromine at the C6 position with high fidelity, followed by a reliable etherification reaction. This guide focuses exclusively on this logically sound and field-proven pathway.

Caption: Selected synthetic pathway for this compound.

Synthesis of Key Intermediate: 6-Bromo-2-naphthol

The cornerstone of this synthesis is the high-yield preparation of 6-bromo-2-naphthol. Direct monobromination of 2-naphthol is inefficient for producing the 6-bromo isomer, as substitution at the C1 position is kinetically favored. The authoritative method, detailed in Organic Syntheses, circumvents this by employing a dibromination-reduction sequence.[2]

Principle and Rationale

The strategy involves two distinct chemical transformations:

-

Exhaustive Bromination: 2-naphthol is treated with two equivalents of bromine in glacial acetic acid. This forces the reaction to proceed to the thermodynamically stable 1,6-dibromo-2-naphthol.

-

Selective Reductive Dehalogenation: The resulting dibrominated intermediate is then treated with a reducing agent, such as tin metal in acidic media. The bromine atom at the C1 position is sterically more accessible and electronically activated, allowing for its selective removal over the C6 bromine, yielding the desired 6-bromo-2-naphthol with high purity and yield.[2][3]

Detailed Experimental Protocol: Synthesis of 6-Bromo-2-naphthol

This protocol is adapted from a peer-reviewed and verified procedure published in Organic Syntheses, Coll. Vol. 3, p. 132 (1955).[2]

Reagents and Equipment:

-

2-Naphthol (β-naphthol)

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin (Sn)

-

3 L Round-bottom flask with dropping funnel and reflux condenser

-

Heating mantle

-

Suction filtration apparatus

Procedure:

-

In the 3 L round-bottom flask, place 144 g (1.0 mole) of 2-naphthol and 400 mL of glacial acetic acid.

-

Through the dropping funnel, add a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid over 15-30 minutes. Shake the flask gently during the addition. The reaction is exothermic; cool the flask as needed to control the evolution of hydrogen bromide gas.

-

Once the addition is complete, add 100 mL of water and heat the mixture to a boil.

-

Cool the mixture to approximately 100°C and add 25 g of mossy tin. Resume boiling until the tin has dissolved.

-

Repeat the previous step by adding a second 25 g portion of tin and boiling until it dissolves.

-

Add a final 100 g portion of tin (for a total of 150 g) and boil the mixture for an additional 3 hours.

-

Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the collected salts on the funnel with 100 mL of cold acetic acid, adding the washings to the filtrate.

-

Pour the filtrate into 3 L of cold water while stirring. The 6-bromo-2-naphthol will precipitate.

-

Collect the solid product by suction filtration and wash it thoroughly with 1 L of cold water.

-

Dry the product at 100°C. The yield of crude 6-bromo-2-naphthol is typically 96-100%.[2] For most purposes, this material is suitable for the next step. For higher purity, the product can be vacuum distilled.[2]

Williamson Ether Synthesis of this compound

With the key intermediate in hand, the final step is a classic Williamson ether synthesis. This SN2 reaction is one of the most reliable and widely used methods for preparing ethers.[1][4] It proceeds by nucleophilic attack of an alkoxide (or phenoxide) on a primary alkyl halide.[5]

Principle and Rationale

The phenolic proton of 6-bromo-2-naphthol is weakly acidic and can be readily deprotonated by a suitable base (e.g., NaOH, KOH, K₂CO₃) to form the corresponding sodium or potassium 6-bromo-2-naphthoxide.[4][6] This naphthoxide anion is a potent nucleophile that readily displaces a halide from a primary ethylating agent, such as ethyl iodide or ethyl bromide, to form the ether linkage.[6] The choice of solvent is critical; polar aprotic solvents (e.g., DMF, acetone) or alcohols (e.g., ethanol, methanol) are commonly used to facilitate the reaction.[7][8]

Caption: Two-step mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Ethoxylation of 6-Bromo-2-naphthol

This generalized protocol is based on established procedures for the ethoxylation of 2-naphthol and related phenols.[1][7][9]

Reagents and Equipment:

-

6-Bromo-2-naphthol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethyl Iodide (C₂H₅I) or Ethyl Bromide (C₂H₅Br)

-

Methanol or Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a 250 mL round-bottom flask, dissolve 11.15 g (0.05 mole) of 6-bromo-2-naphthol in 75 mL of methanol.

-

While stirring, add a solution of 2.2 g (0.055 mole) of sodium hydroxide in 15 mL of methanol.

-

To the resulting solution of sodium 6-bromo-2-naphthoxide, add 8.58 g (0.055 mole) of ethyl iodide.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2 hours with continuous stirring.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 250 mL of cold water. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure this compound.

Product Characterization and Data Summary

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 121-123 |

| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | 223.07 | 127-129[2][3] |

| This compound | 66217-19-4 | C₁₂H₁₁BrO | 251.12 | N/A (Data not available in searched sources) |

Safety Considerations

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

Sodium/Potassium Hydroxide: Caustic and corrosive. Causes severe burns. Handle with care.

-

Ethyl Halides: Alkylating agents that are toxic and potential carcinogens. Handle in a fume hood.

-

Solvents: Methanol and ethanol are flammable. Ensure all heating is performed using a heating mantle, not an open flame.

Conclusion

The is efficiently achieved through a strategic, two-stage process starting from 2-naphthol. The key to this synthesis is the regiocontrolled preparation of the 6-bromo-2-naphthol intermediate via a dibromination/selective reduction sequence. This intermediate undergoes a clean and high-yielding Williamson ether synthesis to afford the final product. The described methodologies are based on reliable and well-documented procedures, providing a clear and effective pathway for researchers requiring access to this valuable chemical building block.

References

-

An In-depth Technical Guide to 2-Ethoxynaphthalene. Benchchem.

-

Koelsch, C. F. 6-bromo-2-naphthol. Organic Syntheses, Coll. Vol. 3, p.132 (1955); Vol. 28, p.19 (1948).

-

An In-depth Technical Guide to the Synthesis and Historical Context of Nerolin II. Benchchem.

-

Synthesis of 6-Bromo-2-naphthol. PrepChem.com.

-

What is 6-Bromo-2-naphthol and how is it synthesized?. Guidechem.

-

6-Bromo-2-naphthol synthesis. ChemicalBook.

-

Williamson Ether Synthesis: Synthesis of 2-Ethoxynaphthalene. Villanova University.

-

Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (EP0968163A1).

-

The Williamson Ether Synthesis. University of Missouri–St. Louis.

-

2-ethoxynaphthalene = 2-naphthol ethyl ether = Nerolin II. Sciencemadness Discussion Board.

-

Solved: 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of... Chegg.com.

-

Nucleophilic Substitution Preparation of Nerolin. Labflow.

-

Synthesis of Ethyl ß-Naphtholate (Nerolin). Sciencemadness.org.

-

Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (WO1998042647A1).

-

Solved: Chem 203 Lab Hand In Sheet The Williamson Ether... Chegg.com.

-

Solved: Preparation of Nerolin... Chegg.com.

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder.

-

Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents (WO1998042647A1).

-

Synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com.

-

2-Bromo-6-methoxynaphthalene. PubChem.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).

-

This compound. ChemScene.

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Google Patents (EP0179447A1).

-

Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. ResearchGate.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

-

2-bromo-6-ethynylnaphthalene (C12H7Br). PubChemLite.

-

2-Bromo-6-methoxy-naphthalene - Optional[13C NMR]. SpectraBase.

-

Synthesis of 2-bromo-6-acetylnaphthalene. PrepChem.com.

-

2-Bromo-6-methoxy-naphthalene - Optional[MS (GC)]. SpectraBase.

-

Sandmeyer reaction (video). Khan Academy.

-

Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.

-

2-Ethoxynaphthalene. TCI Chemicals.

-

2-Ethoxynaphthalene. PubChem.

-

2-bromonaphthalene. Organic Syntheses Procedure.

-

6-Bromo-2-naphthol as a photoacid catalyst for acetalization reactions. Organic & Biomolecular Chemistry.

-

6-Bromo-2-naphthalenol. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chegg.com [chegg.com]

- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 7. studylib.net [studylib.net]

- 8. Sciencemadness Discussion Board - 2-ethoxynaphthalene = 2-naphthol ethyl ether = Nerolin II - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Sciencemadness Discussion Board - Synthesis of Ethyl ß-Naphtholate (Nerolin) - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Bromo-6-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-6-ethoxynaphthalene in Synthetic Chemistry

This compound is a halogenated aromatic ether belonging to the naphthalene family. Its molecular architecture, featuring a bromine atom and an ethoxy group at specific positions on the naphthalene scaffold, makes it a valuable and versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a range of chemical transformations, rendering it a key building block in the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science.

The naphthalene core is a prevalent motif in numerous biologically active compounds.[1] The functionalization of this core with a bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The ethoxy group, on the other hand, modulates the electronic properties and lipophilicity of the molecule, which can be crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of this compound, offering insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a naphthalene ring system where a bromine atom is attached at the 2-position and an ethoxy group (-OCH₂CH₃) is at the 6-position.

Key Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrO | [2] |

| Molecular Weight | 251.12 g/mol | [2] |

| CAS Number | 66217-19-4 | [2] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogous compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water (predicted) | Inferred from analogous compounds |

| Melting Point | Not available in cited literature |

Strategic Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound can be logically achieved through a two-step sequence starting from the readily available 2-naphthol. This synthetic strategy is based on the well-documented procedures for the synthesis of its close structural analog, 2-Bromo-6-methoxynaphthalene.[3] The causality behind this experimental design lies in the selective functionalization of the naphthalene ring.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Bromo-2-naphthol

The initial step involves the regioselective bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. To favor substitution at the 6-position (para to the hydroxyl group), the reaction conditions are controlled. A common and effective method involves the use of bromine in a suitable solvent.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-naphthol (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, bromine (1.0-1.1 eq.) dissolved in the same solvent is added dropwise at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction and minimize side-product formation.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude 6-bromo-2-naphthol is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality of Experimental Choices:

-

Low Temperature: The low reaction temperature is crucial for controlling the regioselectivity of the bromination. At higher temperatures, the formation of other brominated isomers can increase.

-

Solvent Choice: Dichloromethane or acetic acid are commonly used as they are relatively inert to bromine and can dissolve the reactants.

-

Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine, preventing further unwanted reactions during work-up.

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of the phenoxide ion of 6-bromo-2-naphthol with an ethylating agent.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, 6-bromo-2-naphthol (1.0 eq.) is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF). A base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), is added to the solution. The mixture is stirred at room temperature for a short period to facilitate the formation of the naphthoxide salt.

-

Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2-1.5 eq.), is then added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the final product.

Causality of Experimental Choices:

-

Base and Solvent: The combination of a weak base like potassium carbonate and a polar aprotic solvent is ideal for the Williamson ether synthesis. The base is strong enough to deprotonate the phenolic hydroxyl group to form the nucleophilic naphthoxide, while the aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without solvating the nucleophile.

-

Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of the iodide ion.

-

Heating: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient conversion to the desired product.

Analytical Characterization: A Validating System

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring and the protons of the ethyl group. The aromatic protons will appear as a series of doublets and multiplets in the range of δ 7.0-8.0 ppm. The ethyl group will exhibit a triplet for the methyl protons (CH₃) around δ 1.4-1.5 ppm and a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the ethoxy group will be in the higher end. The methylene carbon of the ethoxy group is expected around δ 63-64 ppm, and the methyl carbon around δ 14-15 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O stretching of the ether linkage, C-Br stretching, and the aromatic C-H and C=C stretching vibrations.

Analytical Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 3. 2-Bromo-6-methoxynaphthalene(5111-65-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-ethoxynaphthalene

Introduction

2-Bromo-6-ethoxynaphthalene is a halogenated aromatic ether with a naphthalene scaffold. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the carbon-bromine bond and the physicochemical properties imparted by the ethoxynaphthalene core. While specific applications for this compound are not extensively documented, its structural similarity to key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen suggests its potential as a building block in pharmaceutical research.[1]

This technical guide aims to provide a thorough understanding of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its molecular structure and unique identifiers.

| Identifier | Value | Source |

| CAS Number | 66217-19-4 | |

| Molecular Formula | C₁₂H₁₁BrO | |

| Molecular Weight | 251.12 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CCOC1=CC2=CC=C(C=C2C=C1)Br |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are useful for initial experimental design and for understanding the compound's likely behavior.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | |

| LogP (Octanol-Water Partition Coefficient) | 4.001 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

The predicted LogP value of 4.001 suggests that this compound is a lipophilic compound with low water solubility. The low TPSA and absence of hydrogen bond donors are also indicative of a nonpolar character.

Comparative Analysis with 2-Bromo-6-methoxynaphthalene

To provide a more concrete understanding of the likely physical properties of this compound, a comparative analysis with its close structural analog, 2-Bromo-6-methoxynaphthalene (CAS: 5111-65-9), is highly instructive. The primary difference between these two molecules is the substitution of a methoxy group with an ethoxy group, which involves the addition of a single methylene unit.

| Property | 2-Bromo-6-methoxynaphthalene | Expected Trend for this compound | Rationale |

| Molecular Weight | 237.09 g/mol | 251.12 g/mol (Higher) | Addition of a -CH₂- group. |

| Melting Point | 106-109 °C[2][3] | Likely similar or slightly lower | The longer, more flexible ethyl chain may disrupt crystal packing efficiency compared to the methyl group. |

| Boiling Point | 160-164 °C at 3 mmHg[4] | Higher | Increased molecular weight and van der Waals forces. |

| Solubility | Insoluble in water; Soluble in DMSO[2] | Expected to be insoluble in water and soluble in nonpolar organic solvents. | The increase in hydrocarbon character will further decrease water solubility. |

| Appearance | White to light beige powder[2] | Likely a white to off-white solid. | Similar chromophore and crystalline nature. |

This comparative approach provides a strong basis for estimating the physical properties of this compound and for designing appropriate experimental conditions for its handling and characterization.

Hypothesized Synthesis

A plausible synthetic route to this compound can be adapted from the known synthesis of 2-Bromo-6-methoxynaphthalene.[1][5] The key steps would involve the bromination of 2-naphthol, followed by etherification with an ethylating agent.

Caption: Hypothesized two-step synthesis of this compound.

Experimental Protocols for Physical Characterization

For a newly synthesized or uncharacterized sample of this compound, the following experimental protocols are recommended for determining its key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

A systematic solubility assessment in a range of solvents provides insights into the polarity and potential purification methods for the compound.

Methodology:

-

Solvent Selection: A panel of solvents with varying polarities should be used, including water, ethanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

To 1 mL of the chosen solvent in a test tube, add approximately 10 mg of this compound.

-

Vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears unchanged.

-

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the definitive identification and characterization of a compound. For this compound, the following spectral characteristics would be expected:

-

¹H NMR: Resonances in the aromatic region (7-8 ppm) corresponding to the naphthalene protons, a quartet around 4 ppm for the -OCH₂- protons, and a triplet around 1.4 ppm for the -CH₃ protons.

-

¹³C NMR: Characteristic signals for the aromatic carbons of the naphthalene ring, with the carbon attached to the bromine atom shifted downfield. Signals for the ethoxy group carbons would also be present.

-

FT-IR: Absorption bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 251.12, with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity peaks for M and M+2).

Conclusion

This compound is a molecule with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals. While a comprehensive experimental dataset of its physical properties is yet to be established in the literature, this guide provides a solid foundation for researchers. Through a combination of predicted data, comparative analysis with a close structural analog, and established experimental protocols, scientists can confidently approach the synthesis, purification, and characterization of this promising compound. The methodologies outlined herein are designed to ensure scientific rigor and to facilitate the generation of high-quality, reliable data that will contribute to a more complete understanding of this compound and its potential applications.

References

- Process for the manufacture of 2-bromo-6-methoxynaphthalene.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. PrepChem.com.

- 2-Bromo-6-methoxynaphthalene | 5111-65-9. ChemicalBook.

- This compound (C12H11BrO). PubChemLite.

- 2-Bromo-6-methoxynaphthalene 97 | 5111-65-9. Sigma-Aldrich.

- This compound. ChemScene.

- 2-Ethoxynaphthalene. PubChem.

- 2-Ethoxynaphthalene | 93-18-5. TCI Chemicals.

- 2-Bromo-6-methoxynaphthalene.

- Synthesis of 2-methoxy-6-bromo-naphthalene.

- An In-depth Technical Guide to 2-Ethoxynaphthalene. Benchchem.

- 2-bromonaphthalene. Organic Syntheses Procedure.

- 2-Bromo-6-methoxynaphthalene pharmaceutical impurity standard. Sigma-Aldrich.

- 2-Bromo-6-methoxynaphthalene, 98% 10 g | Buy Online. Thermo Scientific Chemicals.

- 2-bromo-6-methoxynaphthalene (for synthesis). S D Fine-Chem Limited.

Sources

- 1. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 2. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 3. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-6-methoxynaphthalene [acrospharma.co.kr]

- 5. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Solubility of 2-Bromo-6-ethoxynaphthalene: From Theoretical Principles to Practical Determination

Introduction

Physicochemical Profile of 2-Bromo-6-ethoxynaphthalene

Understanding the inherent properties of this compound is the first step in predicting and experimentally determining its solubility.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties for this compound and related compounds is presented below. These properties are crucial for understanding its solubility behavior.

| Property | This compound | 2-Bromo-6-methoxynaphthalene | Naphthalene |

| Molecular Formula | C₁₂H₁₁BrO[1] | C₁₁H₉BrO[2][3] | C₁₀H₈[4] |

| Molecular Weight | 251.12 g/mol [1] | 237.09 g/mol [2][3] | 128.17 g/mol [4] |

| Melting Point | Not available | 106-109 °C[2][5] | 80.2 °C[6] |

| LogP (Predicted) | 4.001[1] | Not available | ~2.9 (experimental) |

| Topological Polar Surface Area (TPSA) | 9.23 Ų[1] | Not available | 0 Ų |

| Hydrogen Bond Acceptors | 1[1] | 1 | 0 |

| Hydrogen Bond Donors | 0[1] | 0 | 0 |

| Rotatable Bonds | 2[1] | 1 | 0 |

The presence of the ethoxy group introduces a slight polarity and the capacity for hydrogen bonding as an acceptor, which will influence its interaction with polar solvents. The bromine atom contributes to the molecular weight and van der Waals forces. The high predicted LogP value suggests a preference for lipophilic (non-polar) environments.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in solubility. For a solid solute dissolving in a liquid solvent, the process can be broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the solid crystal.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the Gibbs free energy change (ΔG) must be negative.

Impact of Molecular Structure on Solubility

The solubility of this compound in a given solvent will be dictated by the interplay of intermolecular forces:

-

Van der Waals Forces: The large, planar naphthalene core provides a significant surface area for London dispersion forces, which will be the primary interaction with non-polar solvents like hexane or toluene.

-

Dipole-Dipole Interactions: The C-Br and C-O bonds introduce dipoles into the molecule, allowing for dipole-dipole interactions with polar aprotic solvents such as acetone or dichloromethane.

-

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, enabling interactions with protic solvents like ethanol or methanol.

Given its structure, this compound is expected to be poorly soluble in water due to its largely non-polar aromatic structure. Its solubility is anticipated to be higher in organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capabilities. Naphthalene, the parent compound, is known to be soluble in various organic solvents like alcohols, ether, and chloroform, and its solubility generally increases with temperature.[4]

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which can then be used to predict solubility.[7][8][9] The UNIFAC model has shown good performance in predicting the solubility of polycyclic aromatic hydrocarbons.[7][8]

-

Hansen Solubility Parameters (HSP): This approach characterizes a substance's solubility based on three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[9] Solvents with similar HSP values to the solute are more likely to be good solvents.

While a full computational analysis is beyond the scope of this guide, these models represent powerful tools for in-silico screening of potential solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][11] This technique is reliable and widely used for its accuracy.[10] What follows is a detailed, step-by-step protocol for determining the solubility of this compound.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

-

Reference standards for calibration

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test different time points to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid phase).

-

To ensure no solid particles are transferred, either:

-

Centrifuge the aliquot to pellet any suspended solids.

-

Filter the aliquot through a syringe filter compatible with the solvent.

-

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV. The wavelength for detection should be chosen based on the UV absorbance maximum of the compound.

-

Analyze the filtered supernatant from the equilibrated samples. If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Self-Validating System and Trustworthiness:

-

Confirmation of Equilibrium: To ensure that true thermodynamic equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Mass Balance: The pH of the suspension should be checked at the beginning and end of the experiment to ensure the compound has not degraded or ionized.[10]

-

Solid State Analysis: It is good practice to analyze the solid material before and after the experiment (e.g., by DSC or XRD) to confirm that no phase changes or solvate formation has occurred.

Applications and Importance of Solubility Data

This compound is a derivative of 2-methoxynaphthalene, which is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2][12] Understanding the solubility of this compound is crucial for:

-

Reaction Optimization: Selecting an appropriate solvent in which the reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Purification: Solubility data is essential for developing efficient crystallization and recrystallization procedures to purify the compound.

-

Formulation Development: If this compound or a derivative is to be used in a pharmaceutical formulation, its solubility in various pharmaceutically acceptable solvents will dictate the choice of excipients and the dosage form.

Conclusion

While direct experimental data on the solubility of this compound is sparse, a comprehensive understanding of its physicochemical properties, coupled with established theoretical frameworks and robust experimental methodologies, provides a clear path for its determination. This guide has outlined the critical molecular features of this compound, discussed the principles governing its solubility, and provided a detailed, actionable protocol for the gold-standard shake-flask method. By following these guidelines, researchers and drug development professionals can confidently and accurately determine the solubility of this important synthetic intermediate, enabling informed decisions in process development, purification, and formulation.

References

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (n.d.). SciSpace.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, November 4). Semantic Scholar.

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011, August 6). ResearchGate.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Data-driven organic solubility prediction at the limit of aleatoric uncertainty. (2024, August 20). YouTube.

- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). NIH.

- Naphthalene | Solubility of Things. (n.d.).

- Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.

- Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. (n.d.). Oriental Journal of Chemistry.

- 2-Bromo-6-methoxynaphthalene 97 5111-65-9. (n.d.). Sigma-Aldrich.

- Extended Hansen solubility approach: naphthalene in individual solvents. (n.d.). PubMed.

- 2-Bromo-6-methoxynaphthalene | 5111-65-9. (2024, December 22). ChemicalBook.

- 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. (n.d.). PubChem.

- 66217-19-4 | this compound. (n.d.). ChemScene.

- Naphthalene solubility in several organic solvents. (1977, January 1). OSTI.GOV.

- Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2014, August 10). ResearchGate.

- Naphthalene. (2023, November 18). Sciencemadness Wiki.

- This compound. (n.d.). ChemicalBook.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. (1998, October 1). Google Patents.

- Synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). PrepChem.com.

- 66217-19-4 | this compound. (n.d.). AiFChem.

- Low Price 2-Ethoxynaphthalene. (n.d.). Suzhou Senfeida Chemical Co., Ltd.

- 2-Ethoxynaphthalene | C12H12O | CID 7129. (n.d.). PubChem.

- 2-Ethoxynaphthalene | 93-18-5. (n.d.). ChemicalBook.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-溴-6-甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 6. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Extended Hansen solubility approach: naphthalene in individual solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-Bromo-6-ethoxynaphthalene: Elucidating Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-ethoxynaphthalene is a substituted naphthalene derivative. The naphthalene core is a prevalent motif in medicinal chemistry, and understanding the precise substitution pattern is critical for elucidating structure-activity relationships. Spectroscopic analysis provides an empirical foundation for confirming the molecular structure of synthetic compounds like this compound, ensuring their identity and purity for downstream applications in research and drug development.

This technical guide provides an in-depth analysis of the expected spectral data for this compound, leveraging data from closely related analogs to predict its characteristic spectroscopic fingerprint. By understanding the principles behind each technique and the influence of the bromo and ethoxy substituents on the naphthalene scaffold, researchers can confidently interpret their own experimental data.

Predicted ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the connectivity of protons within a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between adjacent protons provides information about their spatial relationships.

Causality Behind Experimental Choices in ¹H NMR:

The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it dissolves a wide range of compounds and its residual proton signal (at 7.26 ppm) is well-defined and typically does not interfere with the signals of the analyte. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons in substituted naphthalenes.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 16-second relaxation delay).

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Spectrum of this compound:

The predicted ¹H NMR spectrum of this compound is based on the analysis of related compounds, including 2-bromo-6-methoxynaphthalene and 2-ethoxynaphthalene.[1][2] The electron-donating ethoxy group will shield nearby protons, shifting them upfield, while the electron-withdrawing bromine atom will deshield adjacent protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~ 7.6 | d | ~ 9.0 |

| H-3 | ~ 7.1 | dd | ~ 9.0, 2.5 |

| H-4 | ~ 7.7 | d | ~ 9.0 |

| H-5 | ~ 7.8 | d | ~ 8.5 |

| H-7 | ~ 7.4 | dd | ~ 8.5, 2.0 |

| H-8 | ~ 7.9 | d | ~ 2.0 |

| -OCH₂CH₃ | ~ 4.1 | q | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.5 | t | ~ 7.0 |

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.

Causality Behind Experimental Choices in ¹³C NMR:

Proton decoupling is a standard technique used in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon appears as a singlet, making it easier to count the number of different carbon environments. A sufficient number of scans is required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum of this compound:

The predicted ¹³C NMR spectrum is derived from the analysis of 2-bromo-6-methoxynaphthalene and other substituted naphthalenes.[3][4][5] The ethoxy group will cause a significant downfield shift for the carbon it is attached to (C-6) and will also influence the chemical shifts of other carbons in the ring. The bromine atom will also have a predictable effect on the chemical shifts of the carbons in its vicinity.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 129 |

| C-2 | ~ 120 |

| C-3 | ~ 110 |